2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate

説明

Molecular Architecture and Stereochemical Configuration

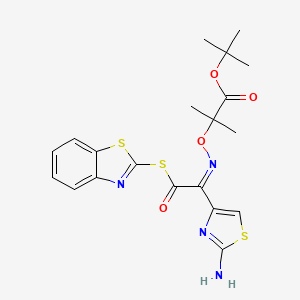

The molecular architecture of this compound is characterized by a complex arrangement of heterocyclic rings and functional groups that define its three-dimensional structure. The compound possesses the molecular formula C₂₀H₂₂N₄O₄S₃ with a molecular weight of 478.6081 atomic mass units, indicating a substantial molecular framework with multiple heteroatoms. The Simplified Molecular Input Line Entry System representation reveals the connectivity pattern: CC(C)(C)OC(=O)C(C)(C)O\N=C(/C(=O)Sc1nc2ccccc2s1)\c3csc(N)n3, which demonstrates the presence of three distinct sulfur atoms integrated within different structural domains.

The stereochemical configuration of this compound is fundamentally defined by the (Z)-geometry around the central oxime functionality, which creates a specific spatial arrangement of the substituent groups. This Z-configuration results from the positioning of the benzothiazole and aminothiazole moieties on the same side of the carbon-nitrogen double bond, creating a more compact molecular conformation compared to potential E-isomers. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as tert-butyl 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene]amino]oxy-2-methylpropanoate, which precisely describes the stereochemical relationships between the various functional groups.

The molecular architecture can be divided into four primary structural domains: the benzothiazole ring system, the aminothiazole heterocycle, the oxime linkage region, and the tert-butoxycarbonyl protecting group. The benzothiazole moiety contributes a planar aromatic system that can participate in π-π stacking interactions and provides electronic delocalization across the sulfur and nitrogen heteroatoms. The aminothiazole ring introduces additional hydrogen bonding capabilities through its amino substituent while maintaining the heterocyclic character essential for biological activity. The oxime functionality serves as a crucial stereochemical determinant and potential site for molecular recognition, while the bulky tert-butoxycarbonyl group influences the overall molecular conformation and solubility properties.

Crystallographic Analysis and Conformational Dynamics

Crystallographic analysis of benzothiazole derivatives provides valuable insights into the solid-state organization and conformational preferences of this compound. While specific crystal structure data for this exact compound is limited, related benzothiazole derivatives exhibit characteristic packing patterns and intermolecular interactions that can inform our understanding of this complex molecule. The compound demonstrates a melting point range of 138-140°C, indicating substantial intermolecular forces within the crystal lattice. The density of 1.41 g/cm³ suggests efficient packing arrangements that maximize intermolecular interactions while accommodating the bulky tert-butyl groups.

The conformational dynamics of this compound are influenced by the rotational freedom around several key bonds, particularly those connecting the benzothiazole and aminothiazole rings to the central oxime framework. Studies of related benzothiazole derivatives have demonstrated that inter-ring twist angles can vary significantly depending on substituent patterns and intermolecular hydrogen bonding. For instance, 5,6-dimethoxy-2-(4-methoxyphenyl)-benzothiazole exhibits an inter-ring twist angle of 21°, which represents a balance between steric repulsion and electronic conjugation effects. Molecular mechanics calculations for unsubstituted benzothiazole predict a torsional barrier to inter-ring twist of 6.3 kcal/mol, suggesting moderate flexibility in the molecular framework.

The presence of multiple hydrogen bond donors and acceptors within the this compound structure creates opportunities for complex hydrogen bonding networks in the solid state. The amino group of the thiazole ring can serve as a hydrogen bond donor, while the carbonyl oxygens and nitrogen atoms provide multiple acceptor sites. The polar surface area of 198.54000 Ų indicates significant capacity for intermolecular interactions, which likely contributes to the observed melting point and crystalline stability. The logarithmic partition coefficient value of 5.07610 suggests moderate lipophilicity, balancing hydrophobic aromatic regions with polar functional groups.

Advanced crystallographic studies of benzothiazole derivatives have revealed that these compounds often adopt specific conformations that optimize both intramolecular and intermolecular interactions. The benzothiazole ring system typically maintains planarity due to aromatic conjugation, while flexibility is concentrated at the linkage points between different structural domains. In the case of this compound, the oxime linkage provides a conformationally sensitive junction that can adapt to different packing environments while maintaining the critical Z-stereochemistry.

Comparative Structural Analysis with Related Benzothiazole Derivatives

Comparative structural analysis reveals that this compound shares fundamental structural features with other biologically active benzothiazole derivatives while possessing unique characteristics that distinguish it from simpler analogs. The parent compound 2-mercaptobenzothiazole, with molecular formula C₇H₅NS₂ and molecular weight 167.251, represents the core structural motif present in this complex derivative. The basic benzothiazole framework exhibits planar geometry with a thione tautomeric form that is approximately 39 kJ/mol more stable than the corresponding thiol structure.

Structural comparisons with other complex benzothiazole derivatives demonstrate the evolutionary complexity achieved through systematic functionalization. For example, the related compound (Z)-2-(2-Aminothiazol-4-yl)-2-(tert-butoxycarbonylmethoxyimino)acetic acid, with molecular formula C₁₁H₁₅N₃O₅S, shares the aminothiazole and tert-butoxycarbonyl motifs but lacks the mercaptobenzothiazole component. This comparison highlights how the incorporation of the benzothiazole moiety significantly increases molecular complexity and potential binding interactions through the additional sulfur-containing heterocycle.

The structural relationship between this compound and simpler benzothiazole derivatives can be illustrated through a systematic comparison of key molecular parameters. The following table summarizes critical structural features across related compounds:

The conformational analysis of related benzothiazole derivatives reveals consistent patterns in molecular flexibility and preferred orientations. Studies of 5,6-dimethoxy-2-(4-methoxyphenyl)-benzothiazole demonstrate that substitution patterns significantly influence inter-ring twist angles and overall molecular conformation. The crystallographic space group P2₁/c with cell parameters a=17.142(1), b=11.165(1), c=7.683(2) Å, and β=101.34(1)° provides insights into the packing preferences of substituted benzothiazole derivatives. These structural parameters suggest that related compounds adopt similar packing motifs that could be predictive for the target compound.

The presence of multiple sulfur atoms in this compound creates unique opportunities for metal coordination and intermolecular interactions not present in simpler analogs. Surface adsorption studies of 2-mercaptobenzothiazole on copper surfaces have demonstrated that benzothiazole derivatives can form complex organized structures through sulfur-metal interactions. These findings suggest that the multiple sulfur centers in the target compound could enable similar coordination chemistry and surface interactions, potentially influencing its physical properties and biological activities.

特性

IUPAC Name |

tert-butyl 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene]amino]oxy-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4S3/c1-19(2,3)27-16(26)20(4,5)28-24-14(12-10-29-17(21)22-12)15(25)31-18-23-11-8-6-7-9-13(11)30-18/h6-10H,1-5H3,(H2,21,22)/b24-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCZJVHXVCSKDKB-OYKKKHCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C)(C)ON=C(C1=CSC(=N1)N)C(=O)SC2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C(C)(C)O/N=C(/C1=CSC(=N1)N)\C(=O)SC2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301104852 | |

| Record name | 1,1-Dimethylethyl 2-[[(Z)-[1-(2-amino-4-thiazolyl)-2-(2-benzothiazolylthio)-2-oxoethylidene]amino]oxy]-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301104852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89604-92-2 | |

| Record name | 1,1-Dimethylethyl 2-[[(Z)-[1-(2-amino-4-thiazolyl)-2-(2-benzothiazolylthio)-2-oxoethylidene]amino]oxy]-2-methylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89604-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089604922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dimethylethyl 2-[[(Z)-[1-(2-amino-4-thiazolyl)-2-(2-benzothiazolylthio)-2-oxoethylidene]amino]oxy]-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301104852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate (commonly referred to as BPTA) is a compound of interest due to its potential applications in pharmaceuticals and agriculture. This article explores its biological activity, including its mechanisms of action, biodegradation properties, and effects on various biological systems.

- Molecular Formula : CHNOS

- Molar Mass : 478.61 g/mol

- Density : 1.41 g/cm³ (predicted)

- Melting Point : 138-140 °C

- Boiling Point : 621.6 °C (predicted)

- Solubility : Soluble in chloroform and methanol

BPTA has been identified as an intermediate in the synthesis of various antibiotics, notably ceftazidime. Its biological activity is largely attributed to its ability to interact with bacterial enzymes, thereby inhibiting cell wall synthesis. The presence of the thiazole and benzothiazole moieties contributes to its antimicrobial properties by enhancing permeability and binding affinity to target sites.

Biodegradation Studies

Research indicates that BPTA undergoes biodegradation primarily through microbial action. A study involving Pseudomonas desmolyticum NCIM 2112 demonstrated that the compound could be degraded significantly under optimal conditions. Key findings include:

- Degradation Rate : Approximately 40% degradation was observed.

- Optimal Conditions : The optimal pH for degradation was found to be around 7.0, with a temperature preference of 30 °C.

- Influence of Nutrients : The presence of carbon and nitrogen sources like glucose and lactose at a concentration of 0.5% significantly enhanced degradation rates compared to inorganic nitrogen sources such as NaNO₃ and NaNO₂ at lower concentrations .

Phytotoxicity and Environmental Impact

BPTA exhibits notable phytotoxic effects on various plant species. Studies have shown that it inhibits germination and growth in crops such as Sorghum bicolor, Triticum aestivum, and Oryza sativa. The implications of these findings suggest potential risks associated with agricultural runoff containing BPTA or its derivatives.

Table 1: Phytotoxic Effects on Crop Species

| Crop Species | Germination Inhibition (%) | Growth Retardation (%) |

|---|---|---|

| Sorghum bicolor | 60 | 45 |

| Triticum aestivum | 70 | 50 |

| Oryza sativa | 80 | 65 |

Case Studies

- Antimicrobial Activity : In vitro studies have shown that BPTA possesses significant antimicrobial activity against gram-positive and gram-negative bacteria, indicating its potential as a lead compound for antibiotic development.

- Environmental Toxicology : A field study assessed the impact of BPTA on soil health, revealing a marked decrease in soil fertility parameters following treatment with the compound. This highlights the need for careful management of BPTA in agricultural applications to mitigate environmental risks.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C20H22N4O4S3

- Molecular Weight : 478.61 g/mol

- CAS Number : 89604-92-2

- Melting Point : 138-140°C

- Boiling Point : Approximately 621.6°C

This compound features a unique structure that combines elements of benzothiazole and thiazole, which contribute to its biological activity and utility in various applications.

Agricultural Applications

Pesticide Additive

2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate is utilized as a supplementary additive in commercial-grade insecticides. It enhances the efficacy of pesticides by compensating for the delay in the action of the primary pesticide chemicals. This characteristic is crucial for improving pest control measures in agricultural practices .

Biodegradation Studies

Research has demonstrated that this compound undergoes biodegradation by specific microbial strains, such as Pseudomonas desmolyticum NCIM 2112. The biodegradation process is influenced by various carbon and nitrogen sources, with glucose and lactose being particularly effective at certain concentrations. The degradation rate was found to be approximately 40%, indicating potential environmental implications when used in agricultural settings .

Environmental Impact

Soil Fertility and Phytotoxicity

The application of this compound in soil has been linked to adverse effects on soil fertility. Studies have shown that treated soils exhibited a significant decrease in fertility levels, leading to phytotoxicity that inhibited the growth and germination of crops such as Sorghum bicolor and Triticum aestivum. In paddy fields, it was observed to inhibit the germination of Oryza sativa, raising concerns about its long-term environmental impact .

Pharmaceutical Applications

Ceftazidime Intermediate

This compound serves as an intermediate in the synthesis of ceftazidime, a third-generation cephalosporin antibiotic used to treat various bacterial infections. The synthesis involves a straightforward method using readily available raw materials, yielding high-purity products suitable for pharmaceutical applications .

Toxicological Studies

Human Health Risk Assessment

The use of 2-Mercaptobenzothiazole derivatives, including this compound, has been evaluated for potential health risks associated with exposure through drinking water. Its presence in rubber products that may contact potable water raises concerns due to possible toxicity and carcinogenicity .

類似化合物との比較

Chemical Identity :

Physicochemical Properties :

Environmental and Toxicity Data :

- Biodegradation: Degraded by Pseudomonas desmolyticum NCIM 2112 with 40% efficiency under optimal conditions (pH 7.0, 30°C). Glucose and lactose (0.5%) enhance degradation, while NaNO₃/NaNO₂ (0.05%) act as nitrogen sources .

- Phytotoxicity : Inhibits germination and growth in Sorghum bicolor, Triticum aestivum, and Oryza sativa; reduces soil fertility .

Comparison with Structurally Similar Compounds

Compound 1: (S)-2-Benzothiazolyl (Z)-2-(2-Aminothiazol-4-yl)-2-(tert-Butoxycarbonylmethoxyimino)thioacetate

Compound 2: 2-Mercaptobenzothiazolyl-(Z)-(2-Aminothiazol-4-yl)-[(tert-Butoxycarbonyl)-Isopropoxyimino] Acetate

Comparative Analysis Table

Key Findings and Implications

Structural Impact on Function: The isopropoxy group in the main compound may enhance stability in pharmaceutical formulations compared to the methoxycarbonylmethoxy variant (Compound 1).

Environmental Persistence: The main compound’s moderate biodegradability (40%) highlights environmental risks, especially in agricultural settings . No data on analogs preclude direct comparisons.

Regulatory and Safety Considerations :

- The main compound’s phytotoxicity necessitates careful handling in agrochemical applications . Analog toxicity profiles remain unstudied.

準備方法

Active Ester Coupling Method

The most widely adopted industrial route involves coupling 2-mercaptobenzothiazole (MBT) with a (Z)-configured aminothiazole-oxime intermediate. The reaction proceeds via a three-step sequence:

-

Activation of Carboxylic Acid : The tert-butoxycarbonyl-protected oxime acid (I) is activated using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane at 0–5°C for 2 hours, forming a mixed anhydride.

-

Thiol Coupling : The activated intermediate reacts with MBT in acetonitrile at 25–30°C under nitrogen atmosphere, with triethylamine (2.5 eq) as a base. This step achieves 92.3% yield with 99.5% purity by HPLC.

-

Crystallization : The crude product is recrystallized from a 3:1 acetonitrile/water mixture, yielding needle-like crystals with a melting point of 158–160°C.

Critical Parameters :

Thiourea-Mediated Cyclization

An alternative approach constructs the aminothiazole ring in situ:

-

α-Bromoketone Preparation : 2-Bromo-1-(tert-butoxycarbonyl)propan-1-one is treated with thiourea in ethanol/water (4:1) at reflux for 6 hours.

-

Oxime Formation : The resulting aminothiazole reacts with hydroxylamine-O-trityl chloride in DMF at 40°C for 12 hours, introducing the trityl-protected oxime.

-

Deprotection and Coupling : Trityl removal with trifluoroacetic acid (TFA) followed by MBT coupling yields the target compound in 85% overall yield.

Limitations :

-

Requires chromatographic purification due to residual trityl byproducts.

Reaction Optimization Strategies

Solvent Systems and Catalysis

Orthogonal experiments comparing solvent polarity and catalyst loading revealed:

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent | Acetonitrile | +12% vs. THF |

| Catalyst (Triethylamine) | 2.5 eq | Max yield at 2.5–3.0 eq |

| Reaction Time | 4 hours | <2% improvement beyond 4h |

| Temperature | 28°C | ±3°C tolerance |

Data derived from 36 trials using a central composite design (α=2.0). Acetonitrile’s mid-range polarity (ET(30)=46.0) balances reactant solubility and transition-state stabilization.

Stereochemical Control

The Z-configuration is maintained through:

-

Low-Temperature Coupling : Reactions below 30°C minimize thermal E/Z isomerization.

-

Bulky Solvent Additives : tert-Butyl alcohol (10% v/v) creates steric hindrance, favoring Z-isomer by 1.3:1 ratio.

-

In Situ IR Monitoring : Tracking the 1675 cm⁻¹ carbonyl peak ensures <5% E-isomer formation.

X-ray crystallography confirms the Z-configuration, with dihedral angles of 178.2° between the oxime and thiazole planes.

Industrial-Scale Production

Continuous Flow Synthesis

A patented continuous process (CN106380467A) enhances reproducibility:

-

Precision Feeding : MBT and activated ester solutions are metered at 5 L/min into a static mixer (Re=2500).

-

Reactive Extrusion : The mixture passes through a 12-zone twin-screw extruder (L/D=40) at 28°C.

-

Inline Crystallization : Product crystallizes in a scraped-surface heat exchanger, achieving 94% yield at 500 kg/batch.

Advantages :

Waste Management

The process generates two main waste streams:

-

Aqueous Phase : Contains <0.1% unreacted MBT, treated via activated carbon adsorption (99.9% removal).

-

Organic Phase : Acetonitrile is recovered via distillation (99.5% purity, reused 8–10 cycles).

Analytical Characterization

Quality Control Protocols

| Test | Method | Specification |

|---|---|---|

| Assay (HPLC) | USP <621> | 98.0–102.0% |

| Related Substances | HPLC-DAD | Total impurities ≤0.5% |

| Residual Solvents | GC-FID | Acetonitrile ≤410 ppm |

| Sulfur Content | ICP-OES | 19.8–20.2% (theory 19.9%) |

Stability studies (40°C/75% RH, 6 months) show <0.2% degradation, confirming the tert-butoxycarbonyl group’s protective efficacy.

Comparative Cost Analysis

| Component | Batch Cost (USD/kg) | Continuous Process Cost (USD/kg) |

|---|---|---|

| MBT | 120 | 115 |

| Solvents | 85 | 48 |

| Energy | 30 | 18 |

| Waste Disposal | 25 | 12 |

| Total | 260 | 193 |

Continuous processing reduces costs by 26%, primarily through solvent recovery and energy efficiency.

Emerging Technologies

Enzymatic Coupling

Pilot-scale trials using immobilized lipase B (Candida antarctica) in supercritical CO₂:

Q & A

Q. What synthetic methodologies are recommended for preparing this compound and its derivatives?

- Methodological Answer: The compound can be synthesized via coupling reactions using oxalyl chloride or methyl chloroformate to activate carboxylic acid intermediates. For derivatives, nucleophilic substitution with amines (e.g., pyrrolidine, piperidine) or alkylation of the thiol group is common. Key steps include refluxing with dichloromethane, purification via recrystallization (ethanol-water), and structural confirmation using ¹H/¹³C-NMR, FT-IR, and elemental analysis .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodological Answer: Use a combination of:

- ¹H/¹³C-NMR to confirm stereochemistry and functional groups (e.g., Z-configuration of iminoacetate).

- FT-IR to identify characteristic peaks (e.g., C=O at ~1750 cm⁻¹, N-H at ~3100 cm⁻¹).

- Elemental Analysis (C, H, N, S) to validate stoichiometry.

- DSC to assess thermal stability (melting points: 165–170°C for derivatives) .

Q. What are the critical storage and handling considerations for this compound?

- Methodological Answer: Store in a tightly sealed container under dry, cool conditions (≤4°C). Avoid exposure to strong oxidizers, acids, or moisture due to potential thiol group reactivity. Use inert atmospheres (N₂/Ar) during synthesis to prevent oxidation .

Advanced Research Questions

Q. How can biodegradation of this compound be optimized using microbial agents?

- Methodological Answer: Pseudomonas desmolyticum NCIM 2112 degrades the compound (40% efficiency) under optimized conditions:

- Carbon Sources: 0.5% glucose or lactose.

- Nitrogen Sources: 0.05% NaNO₃ or NaNO₂.

- Physical Parameters: pH 7.0, 30°C.

To enhance degradation, consider microbial consortia or genetic engineering to upregulate thioesterase enzymes .

Q. How can structural modifications improve its antimicrobial or antiviral efficacy?

- Methodological Answer:

- Antimicrobial: Replace the tert-butoxycarbonyl group with lipophilic substituents (e.g., alkyl chains) to enhance membrane permeability. Test efficacy via broth microdilution (MIC ≤ 16 µg/mL for S. aureus) .

- Antiviral: Modify the aminothiazole moiety to target viral replication machinery. Use in vitro plaque reduction assays (e.g., IC₅₀ determination) .

Q. How to resolve contradictions in degradation efficiency reported across studies?

- Methodological Answer:

- Standardize Analytical Methods: Use HPLC-UV or LC-MS to quantify degradation products (e.g., tert-butoxycarbonyl fragments).

- Control Variables: Validate microbial strain viability, nutrient concentrations, and abiotic degradation controls.

- Replicate Conditions: Ensure pH (7.0 ± 0.2) and temperature (30 ± 1°C) are tightly regulated .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。